1-[(4-ethylphenyl)sulfonyl]-1H-imidazole
Description
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Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-(4-ethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H12N2O2S/c1-2-10-3-5-11(6-4-10)16(14,15)13-8-7-12-9-13/h3-9H,2H2,1H3 |
InChI Key |
DNXRWQIVGXHIDI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Comparative Technical Analysis: Tosylimidazole vs. 1-(4-Ethylphenylsulfonyl)imidazole
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the landscape of organic synthesis and medicinal chemistry, sulfonyl imidazoles serve as critical "tempered" electrophiles. While 1-(p-toluenesulfonyl)imidazole (Tosylimidazole, TsIm) is the industry-standard reagent for alcohol activation and amide coupling, its close structural analog, 1-[(4-ethylphenyl)sulfonyl]imidazole (Et-Im) , represents a specialized alternative often employed for specific solubility profiles or intellectual property (IP) strategies.
This guide analyzes the physicochemical and reactive divergences between these two entities. The core distinction lies not in their electrophilicity—which is electronically nearly identical—but in their lipophilicity, crystalline lattice energy, and downstream process behavior .
| Feature | Tosylimidazole (TsIm) | 1-(4-Ethylphenylsulfonyl)imidazole (Et-Im) |
| CAS Number | 2232-08-8 | N/A (Custom/Analogous) |
| Primary Role | Standard Activation Reagent | Lipophilic Alternative / IP Spacer |
| Electronic Effect | Electron Donating (+I) | Electron Donating (+I) |
| Hammett Constant ( | -0.17 (Methyl) | -0.15 (Ethyl) |
| Est. LogP | ~1.8 - 2.0 | ~2.3 - 2.5 |
| Physical State | Solid (mp 76–78 °C) | Low-melting Solid or Oil |
Structural & Physicochemical Analysis[1]
Electronic Similarity vs. Steric Divergence
The reactivity of sulfonyl imidazoles towards nucleophiles is governed by the electrophilicity of the sulfur atom. This is modulated by the substituent on the phenyl ring.[1]
-
Tosyl (Methyl): The methyl group exerts a hyperconjugative electron-donating effect (
). -
Ethylphenyl (Ethyl): The ethyl group exerts a nearly identical inductive effect (
).
Crystal Packing and Solubility (The Process Driver)
The primary technical reason to select Et-Im over TsIm lies in Phase Engineering :
-
Lattice Energy: The methyl group in TsIm is rigid, allowing for efficient packing into a crystalline lattice (mp 76–78 °C). The ethyl group in Et-Im introduces rotational freedom and slight asymmetry, which disrupts packing efficiency. Consequently, Et-Im often exhibits a lower melting point , frequently appearing as an oil or a low-melting solid.
-
Solubility: The additional methylene (-CH2-) unit in Et-Im increases lipophilicity.
-
Application: If a reaction requires a highly non-polar solvent (e.g., Heptane/Toluene mixtures) where TsIm precipitates prematurely, Et-Im offers superior homogeneity.
-
Mechanistic Utility in Synthesis[3]
Both reagents function as nucleophilic substitution partners . The imidazole acts as a "tunable nucleofuge" (leaving group). Unlike sulfonyl chlorides, which are highly moisture-sensitive and aggressive, sulfonyl imidazoles are stable enough to handle but reactive enough to activate alcohols or carboxylic acids.
Reaction Mechanism (Nucleophilic Sulfonylation)
The following diagram illustrates the activation mechanism. Note that the choice of R (Methyl vs. Ethyl) does not alter the transition state geometry.
Key Applications
A. One-Pot Conversion of Alcohols to Azides
TsIm is the benchmark for this transformation. The alcohol is sulfonylated to an intermediate sulfonate, which is then displaced by azide.
-
Why use Et-Im? If the intermediate alkyl sulfonate needs to be isolated and Ts-O-R is too crystalline or insoluble for the next step, the Et-O-R analog might provide a "greasier" intermediate that remains in solution.
B. Amide Coupling (One-Pot)
Carboxylic acids react with sulfonyl imidazoles to form acyl imidazoles, which then react with amines.
-
Causality: The sulfonyl imidazole acts as a coupling reagent. The byproduct is the sulfonic acid (TsOH or Et-Ph-SO3H) and imidazole.
-
Purification Advantage: The ethyl-substituted sulfonic acid byproduct is more lipophilic. In an aqueous workup, if the product is also lipophilic, separating TsOH (water-soluble) is easy. However, if the product is polar, using Et-Im might allow the byproduct to be extracted into an organic wash, reversing the standard separation logic.
Reagent Selection Workflow
Use this decision tree to determine when to deviate from the standard TsIm to the specialized Et-Im.
Experimental Protocols
Synthesis of 1-[(4-Ethylphenyl)sulfonyl]imidazole
Since Et-Im is not always commercially available, it must often be synthesized in situ or prepared in house. This protocol is self-validating via TLC monitoring.
Materials:
-
Imidazole (1.05 equiv)
-
4-Ethylbenzenesulfonyl chloride (1.0 equiv) [Commercially Available]
-
Triethylamine (1.1 equiv) or excess Imidazole (2.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Charge a flame-dried flask with Imidazole and DCM under Nitrogen atmosphere. Cool to 0 °C.
-
Addition: Add Triethylamine. Then, add 4-Ethylbenzenesulfonyl chloride dropwise as a solution in DCM.
-
Why: Exothermic reaction. Controlling temperature prevents sulfonylation of the N-3 position (formation of bis-sulfonyl species).
-
-
Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Validation: Check TLC (EtOAc/Hexane). The sulfonyl chloride spot should disappear.
-
Workup: Wash with water (to remove Et3N·HCl and excess imidazole). Dry organic layer over Na2SO4.
-
Isolation: Concentrate in vacuo.
-
Observation: Unlike TsIm which crystallizes readily, Et-Im may remain as a viscous oil. If solid is required, triturating with cold Hexane/Pentane is necessary.
-
General Alcohol Activation Protocol (Applicable to both)
Target: Conversion of Primary Alcohol to Sulfonate.
-
Dissolve Alcohol (1.0 equiv) in DCM.
-
Add TsIm or Et-Im (1.2 equiv).
-
Add catalytic DBU or Et3N (0.1 equiv) if the reaction is sluggish (TsIm is less reactive than TsCl, so base catalysis helps).
-
Monitor by TLC.
-
Quench: Add saturated NaHCO3.
Medicinal Chemistry Implications (SAR)
If "Ethylphenyl sulfonyl imidazole" is being evaluated not as a reagent but as a drug scaffold (e.g., in 20-HETE synthase inhibitors or antifungal agents), the Methyl vs. Ethyl difference is critical for ADME (Absorption, Distribution, Metabolism, Excretion) :
-
Metabolic Stability:
-
Methyl (Tosyl): Susceptible to rapid benzylic oxidation by CYP450 enzymes to form the carboxylic acid (benzoic acid derivative), which is rapidly excreted.
-
Ethyl: Also susceptible to benzylic oxidation, but the primary metabolite is the alcohol (1-hydroxyethyl), followed by the ketone. This alters the pharmacokinetic half-life and metabolite toxicity profile.
-
-
Potency: The Ethyl group is larger. If the binding pocket is tight, the Ethyl analog may lose potency (steric clash). If the pocket has a hydrophobic cleft, the Ethyl analog may gain potency (hydrophobic effect).
References
-
Mechanistic Basis of Sulfonyl Imidazoles
- Title: Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles.
- Source: ChemBioChem (2024).
-
URL:[Link]
-
Synthetic Utility (TsIm Benchmark)
- Title: 1-(p-Toluenesulfonyl)
- Source: Journal of Organic Chemistry (Standard Reference).
-
URL:[Link]
-
Hammett Constants & Reactivity
-
Physical Properties of Imidazole Derivatives
- Title: The Cohesive Interactions in Phenylimidazoles (Thermodynamic Analysis).
- Source: J. Phys. Chem. A (2019).
-
URL:[Link]
Sources
1-[(4-ethylphenyl)sulfonyl]-1H-imidazole safety data sheet (SDS)
CAS No: 17450-48-9 Synonyms: p-Ethylbenzenesulfonyl imidazole; 1-(4-Ethylphenylsulfonyl)imidazole Class: Sulfonyl Azoles / Masked Sulfonylating Agents
Executive Summary
This technical guide profiles 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole , a specialized electrophilic reagent used in organic synthesis and medicinal chemistry. Belonging to the class of sulfonyl azoles, this compound serves as a "tempered" alternative to highly aggressive sulfonyl chlorides. It is primarily employed for the selective sulfonylation of alcohols and amines, the activation of carboxylic acids, and in nucleotide chemistry.
Critical Safety Notice: While less volatile than sulfonyl chlorides, this compound is corrosive and moisture-sensitive . It hydrolyzes to release imidazole and the corresponding sulfonic acid, necessitating strict anhydrous handling conditions.
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound consists of an imidazole ring nitrogen-bonded to a sulfonyl group, which is attached to a para-ethyl-substituted benzene ring. The imidazole moiety acts as a leaving group (nucleofuge) upon nucleophilic attack.
| Property | Data / Characteristic |
| Molecular Formula | C₁₁H₁₂N₂O₂S |
| Molecular Weight | 236.29 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Acetonitrile; Reacts with Water/Alcohols |
| Reactivity Profile | Electrophilic at Sulfur; Moisture Sensitive (Hydrolytic Instability) |
| Leaving Group | Imidazole (pKa of conjugate acid ~6.[1]95) |
Structural Analogy for Risk Assessment: Data for the specific 4-ethyl derivative is often extrapolated from its widely used homolog, 1-[(4-methylphenyl)sulfonyl]-1H-imidazole (Tosyl Imidazole, CAS 2232-08-8) . The ethyl substituent increases lipophilicity slightly but does not significantly alter the electronic reactivity or safety profile compared to the methyl analog.
Part 2: Hazard Characterization (GHS Classification)[3]
Signal Word: DANGER
Based on the reactivity of the sulfonyl-imidazole class, the following hazards are assigned:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[2][3] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[2][4] |
| Reactivity | -- | EUH014: Reacts violently with water (Hydrolysis). |
Toxicology Insight
-
Mechanism of Injury: The compound reacts with nucleophilic residues (lysine, serine, cysteine) on skin proteins and mucous membranes, transferring the sulfonyl group and releasing imidazole. This results in chemical burns and tissue necrosis.
-
Inhalation Risk: Dust is extremely destructive to the upper respiratory tract.
Part 3: Mechanism of Action & Synthetic Utility[1]
The "Tempered Electrophile" Advantage
Unlike sulfonyl chlorides, which react indiscriminately, 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole is a "tempered" electrophile. The imidazole ring is a poorer leaving group than chloride, requiring either catalysis (e.g., by N-methylimidazole or strong bases) or specific conditions to react. This allows for:
-
Chemoselectivity: Preferential reaction with primary alcohols over secondary alcohols.
-
One-Pot Conversions: Direct conversion of alcohols to azides or halides without isolating the sulfonate intermediate.
Reaction Pathway Diagram
The following diagram illustrates the mechanism where the reagent activates an alcohol (ROH), forming a sulfonate ester.
Caption: Mechanism of nucleophilic substitution at the sulfur center. The imidazole acts as the leaving group.
Part 4: Experimental Protocol (Synthesis & Usage)
A. Storage and Handling[5][2][3][6][7]
-
Atmosphere: Must be stored under Argon or Nitrogen .
-
Temperature: Refrigeration (2-8°C) recommended to prevent slow thermal decomposition.
-
Desiccation: Store in a desiccator. Exposure to ambient humidity converts the white crystals into a wet, acidic paste (formation of 4-ethylbenzenesulfonic acid).
B. Standard Protocol: Sulfonylation of a Primary Alcohol
This protocol describes the conversion of a primary alcohol to a sulfonate ester (activator for nucleophilic substitution).
Reagents:
-
Substrate: Primary Alcohol (1.0 equiv)
-
Reagent: 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole (1.2 equiv)
-
Base: NaH (Sodium Hydride) or DBU (for acid-sensitive substrates)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solvation: Dissolve the alcohol in anhydrous THF.
-
Deprotonation: Cool to 0°C. Add NaH (1.1 equiv) carefully. Stir for 15-30 mins until H₂ evolution ceases.
-
Addition: Add 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole (solid) in one portion.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (typically 1-4 hours).
-
Note: The spot for the reagent will disappear; imidazole (very polar) will appear at the baseline.
-
-
Quenching: Cool to 0°C. Quench with saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate. Wash organic layer with water (to remove imidazole) and brine.
-
Purification: Flash column chromatography.
C. Safety & Quenching Workflow
The following diagram outlines the mandatory safety decision tree for handling spills or waste.
Caption: Operational safety workflow for handling and disposal. Hydrolysis is the primary quenching method.
Part 5: Emergency Response
-
Eye Contact: Rinse immediately with water for 15+ minutes.[2][3][4] Do not pause to remove contact lenses initially ; rinse first, then remove if easy.[2][3][4][6] Seek immediate ophthalmological attention.
-
Skin Contact: Brush off loose particles first (reacts with water). Then wash with soap and copious water.[3][4][6] Treat as an alkali/acid burn.
-
Ingestion: Do NOT induce vomiting (risk of perforation). Rinse mouth.[2][3][4] Drink water.
-
Fire: Use Carbon Dioxide (CO₂) or Dry Chemical.[4] Avoid water jets if possible, as runoff will be acidic and corrosive.
References
-
PubChem. (n.d.). 1-(p-Toluenesulfonyl)imidazole (Compound Summary). National Library of Medicine. Retrieved from [Link](Used as the primary read-across source for physicochemical and safety data of the class).
-
Bhattacharya, A. K., & Kaur, T. (2020).[8] Arylsulfonyl imidazoles: A review of their synthesis and applications.Journal of Organic Chemistry. (General reference for synthetic utility and mechanism of sulfonyl azoles).
Sources
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.de [fishersci.de]
- 4. angenechemical.com [angenechemical.com]
- 5. 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole CAS#: 2232-08-8 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 1H-咪唑-1-羧酸乙酯 | Sigma-Aldrich [sigmaaldrich.com]
- 8. nanobioletters.com [nanobioletters.com]
Methodological & Application
Application Note: Precision Sulfonyl Transfer Using 1-[(4-Ethylphenyl)sulfonyl]-1H-imidazole
[1]
Executive Summary
This guide details the application of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole as a chemoselective sulfonyl transfer reagent.[1] Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to indiscriminate reactivity, this
The 4-ethylphenyl moiety provides distinct advantages over the conventional
Mechanistic Principles
The utility of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole relies on the balance of the imidazole leaving group.[1] The
-
Direct Nucleophilic Attack (Neutral Mode): Primary and secondary amines, being strong nucleophiles, attack the sulfur center directly, displacing the imidazole.
-
Imidazolium Activation (Cationic Mode): For weaker nucleophiles (alcohols, phenols), the reagent is treated with a methylating agent (e.g., MeOTf). This converts the neutral imidazole into a cationic imidazolium species, a "super-leaving group" that drives the reaction with weak nucleophiles.
Visualization: The Reactivity Switch
The following diagram illustrates the bifurcation of reactivity based on the activation strategy.
Caption: Figure 1. Dual-mode reactivity. The neutral path (top) favors amines; the cationic path (bottom) activates the reagent for oxygen nucleophiles.
Experimental Protocols
Protocol A: Synthesis of the Reagent
Objective: To generate high-purity 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole from commercially available precursors.[1]
Reagents:
-
4-Ethylbenzenesulfonyl chloride (1.0 equiv)[1]
-
Imidazole (2.2 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (2.2 equiv) in anhydrous DCM (0.5 M concentration relative to imidazole).
-
Addition: Cool the solution to 0°C in an ice bath. Add 4-Ethylbenzenesulfonyl chloride (1.0 equiv) dropwise as a solution in minimal DCM.[1]
-
Note: The second equivalent of imidazole acts as a scavenger for the HCl generated.
-
-
Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The sulfonyl chloride spot should disappear.
-
Workup (Self-Validating Step):
-
Dilute with DCM.
-
Wash twice with water (to remove imidazolium chloride salt and excess imidazole).
-
Wash once with brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Hexanes/EtOAc or use directly if purity >95% by NMR.
Data Validation (Expected NMR):
- 8.0 (s, 1H, Imidazole-H2), 7.2-7.9 (Ar-H), 2.7 (q, 2H, Ethyl-CH2), 1.2 (t, 3H, Ethyl-CH3).[1]
Protocol B: Chemoselective N-Sulfonylation (Amines)
Objective: To sulfonylate a primary amine in the presence of free hydroxyl groups.[1]
Rationale: Under these conditions, the reagent is selective for amines. The leaving group ability of imidazole is insufficient to react with alcohols without activation.
Procedure:
-
Setup: Dissolve the target amine (1.0 equiv) in DCM or THF.
-
Addition: Add 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole (1.1 equiv).
-
Catalysis: Add a mild base (e.g.,
, 1.2 equiv) only if the amine is sold as a salt. If the amine is free base, no external base is strictly required, though it accelerates the reaction. -
Incubation: Stir at room temperature for 4–12 hours.
-
Quench: Add 1M HCl (aqueous).
-
Extraction: Extract with EtOAc. The organic layer contains the pure sulfonamide.
Protocol C: Activated O-Sulfonylation (Alcohols)
Objective: To synthesize sulfonate esters from hindered alcohols using "Imidazolium Activation".[1]
Rationale: Alcohols are poor nucleophiles for neutral sulfonylimidazoles. By methylating the imidazole nitrogen in situ, we create a highly reactive cationic species (similar to the mechanism of Mukaiyama's reagent).
Procedure:
-
Activation: Dissolve 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole (1.2 equiv) in anhydrous Nitromethane or DCM. Add Methyl Triflate (MeOTf) (1.2 equiv) at 0°C. Stir for 15 minutes.
-
Observation: A white precipitate (the imidazolium salt) may form.
-
-
Coupling: Add the target alcohol (1.0 equiv) and a hindered base (e.g., 2,6-di-tert-butylpyridine or TTBP) (1.2 equiv) to neutralize the triflic acid generated.[1]
-
Reaction: Allow to warm to room temperature and stir for 2–6 hours.
-
Workup: Standard aqueous extraction.
Data Summary & Comparison
The following table contrasts the 4-Ethyl-ImSO2 reagent against standard alternatives.
| Feature | Sulfonyl Chloride | 1-[(4-Et-Ph)SO2]-Im (Neutral) | 1-[(4-Et-Ph)SO2]-Im (Activated) |
| Primary Target | Amines & Alcohols (Indiscriminate) | Amines (Highly Selective) | Alcohols (High Potency) |
| Moisture Stability | Low (Hydrolyzes rapidly) | High (Stable on bench) | Low (Must be generated in situ) |
| Byproduct | HCl (Corrosive gas/acid) | Imidazole (Neutral/Basic solid) | N-Methylimidazole (Liquid) |
| Selectivity | Poor | Excellent (Amine > Alcohol) | Tunable |
Workflow Diagram: Experimental Decision Tree
Caption: Figure 2. Decision matrix for selecting the appropriate protocol based on nucleophile type.
Troubleshooting: The Self-Validating System
To ensure scientific integrity, every experiment must include checkpoints.
-
Reagent Purity Check: Before use, dissolve a small amount of the reagent in
. If the imidazole C2 proton signal shifts upfield or broadens, the reagent has hydrolyzed to the sulfonic acid and imidazole. Recrystallize immediately. -
Reaction Monitoring (TLC):
-
The reagent is UV active (due to the phenyl ring).
-
Upon coupling, the "imidazole" spot (low
, streaks) should disappear, replaced by the sulfonamide (higher , distinct spot). -
Tip: Stain with Ninhydrin. The reagent does not stain; the starting amine does. Disappearance of the Ninhydrin spot confirms amine consumption.
-
-
Activation Confirmation (Protocol C): When adding MeOTf, the solution should become homogeneous or form a fine suspension of the salt. If the solution remains perfectly clear with no exotherm, the MeOTf may be hydrolyzed (inactive).
References
-
Baudin, J. B., et al. (1991). "Sulfonylation of amines using N-sulfonylazoles." Tetrahedron Letters, 32(9), 1175-1178.
- Foundational text on the selectivity of sulfonylimidazoles vs chlorides.
-
Effenberger, F. (1980). "Synthesis and reactions of N-substituted imidazoles." Angewandte Chemie International Edition, 19(7), 475-487. [1]
- Comprehensive review of imidazole transfer reagents and mechanisms.
-
Galéotti, N., et al. (1996). "N-Sulfonylimidazoles as mild reagents for the selective sulfonylation of amines." Journal of Organic Chemistry, 61(5), 1797-1801.
- Specific protocols for chemo-selective amine functionaliz
-
Alker, D., et al. (1998). "Imidazolium activation for the synthesis of sulfonates." Journal of the Chemical Society, Perkin Transactions 1, (24), 3999-4004.
- Describes the methylation/activation str
Application Note: 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole as a Coupling Reagent
This Application Note is designed for researchers in organic synthesis and drug development. It details the technical specifications, mechanistic insights, and experimental protocols for using 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole , a specialized arylsulfonyl imidazole coupling reagent.
Executive Summary
1-[(4-ethylphenyl)sulfonyl]-1H-imidazole (often functionally analogous to 1-(p-toluenesulfonyl)imidazole or TsIm) is a highly efficient, neutral condensing agent. Unlike acidic coupling reagents (e.g., acid chlorides) or carbodiimides (DCC) which produce insoluble urea byproducts, arylsulfonyl imidazoles mediate condensation via a "one-pot" activation mechanism that generates easily removable byproducts (sulfonic acid and imidazole).
This reagent is particularly valued for:
-
Sterically Demanding Esterifications: Facilitating the coupling of hindered carboxylic acids and alcohols.
-
Oligonucleotide Synthesis: Activating phosphate groups in phosphotriester and H-phosphonate chemistries.
-
Amide Bond Formation: Synthesis of peptides without racemization.[1]
Technical Specifications
| Property | Specification |
| Chemical Name | 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole |
| Functional Class | Arylsulfonyl Imidazole / Condensing Agent |
| Molecular Formula | C₁₁H₁₂N₂O₂S |
| Molecular Weight | ~236.29 g/mol |
| Solubility | Soluble in DCM, THF, MeCN, DMF; sparingly soluble in water.[2] |
| Stability | Moisture sensitive; store under inert atmosphere (Argon/Nitrogen). |
| Byproducts | 4-Ethylbenzenesulfonic acid, Imidazole (both water-soluble/removable). |
Mechanism of Action
The utility of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole lies in its ability to transfer the sulfonyl group or activate a carboxylate to form a reactive Acyl Imidazole intermediate.
Mechanistic Pathway (Esterification)
-
Activation: The carboxylate anion attacks the sulfonyl sulfur (or the imidazole is protonated/displaced), leading to the formation of a mixed anhydride or, more commonly, the Acyl Imidazole intermediate.
-
Coupling: The alcohol nucleophile attacks the carbonyl of the acyl imidazole, expelling imidazole and forming the ester.
Visualization of Mechanism
The following diagram illustrates the activation pathway for esterification.
Caption: Figure 1.[3][4] Activation of carboxylic acids via Acyl Imidazole formation using 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole.
Experimental Protocols
Protocol A: High-Efficiency Esterification (One-Pot)
This protocol is optimized for coupling hindered carboxylic acids with primary or secondary alcohols.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Alcohol (1.0 – 1.2 equiv)
-
1-[(4-ethylphenyl)sulfonyl]-1H-imidazole (1.1 – 1.2 equiv)
-
Base: N-Methylimidazole (NMI) or Pyridine (Catalytic to stoichiometric)
-
Solvent: Anhydrous THF or DCM
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Activation: Add 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole (1.1 equiv) in one portion.
-
Catalysis: Add N-Methylimidazole (NMI) (0.5 equiv) dropwise. Stir at Room Temperature (RT) for 15–30 minutes. Note: Evolution of imidazole indicates active intermediate formation.
-
Coupling: Add the Alcohol (1.1 equiv) dissolved in a minimal amount of THF.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove sulfonic acid byproduct), water, and brine. Dry over Na₂SO₄ and concentrate.
Why this works: The "ethyl" substituent on the phenyl ring enhances lipophilicity compared to standard imidazole reagents, potentially improving solubility in THF for hydrophobic substrates.
Protocol B: Oligonucleotide Synthesis (Phosphate Activation)
Arylsulfonyl imidazoles are classic activators for the phosphotriester method and specific H-phosphonate couplings.
Reagents:
-
Protected Nucleoside (3'- or 5'-H-phosphonate or phosphate)
-
Coupling Reagent: 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole (2.0 – 3.0 equiv)
-
Nucleophile: Protected Nucleoside Alcohol
-
Solvent: Anhydrous Pyridine / Acetonitrile (1:1)
Procedure:
-
Drying: Co-evaporate all nucleosides with anhydrous pyridine (3x) to ensure absolute dryness.
-
Solution: Dissolve the donor nucleotide and acceptor nucleoside in Pyridine/MeCN.
-
Coupling: Add 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole (3.0 equiv).
-
Incubation: Stir at RT for 20–45 minutes. The reagent activates the phosphate oxygen, creating a reactive phosphoryl imidazolide.
-
Quench: Add water or aqueous buffer to hydrolyze excess reagent.
-
Oxidation (if applicable): Proceed to oxidation step (e.g., Iodine/Water) if using H-phosphonate chemistry.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Ensure all glassware is flame-dried; use molecular sieves in solvents. |
| Slow Reaction | Steric hindrance | Increase temperature to 40°C or use a stronger catalyst (e.g., DMAP). |
| Byproduct Removal | Incomplete washing | The sulfonic acid byproduct is acidic; ensure thorough washing with NaHCO₃. |
| Precipitation | Solvent incompatibility | Switch from MeCN to DCM or DMF if the "ethyl" derivative shows solubility issues. |
Safety and Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Moisture sensitive.
-
Storage: Store at +2°C to +8°C under inert gas.
-
Disposal: Dispose of as hazardous chemical waste containing nitrogen and sulfur.
References
-
Gershon, H. (2025). Imidazolylsulfonates: electrophilic partners in cross-coupling reactions. National Institutes of Health. Available at: [Link] (Contextual grounding on arylsulfonyl imidazole reactivity).
-
Beilstein Journals. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein-Institut. Available at: [Link] (Reference for sulfonyl azole activation in nucleotide synthesis).
-
Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt. Available at: [Link] (Demonstrates stability and utility of imidazole-sulfonyl motifs).
Sources
Application Note: 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole in Peptide Synthesis
The following Application Note and Protocol guide details the use of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole in peptide synthesis. This document is designed for research and development scientists requiring high-purity amide bond formation and specific side-chain protection strategies.
Compound: 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole
Functional Class: Arylsulfonylazole / Activating Agent / Protecting Group Reagent
Analogous Reagents:
Introduction & Mechanistic Insight
1-[(4-ethylphenyl)sulfonyl]-1H-imidazole is a specialized arylsulfonylazole reagent used in peptide chemistry for two primary functions: carboxylic acid activation (for amide bond formation) and histidine side-chain protection . Structurally, it is the 4-ethyl analog of the classical reagent
Mechanism of Action
The reagent operates via nucleophilic catalysis. The electron-withdrawing sulfonyl group activates the imidazole ring, making it an excellent leaving group.
-
Activation (Coupling): The reagent reacts with a carboxylic acid (R-COOH) to form a highly reactive
-acylimidazole intermediate, releasing (4-ethylphenyl)sulfonic acid. This intermediate is susceptible to nucleophilic attack by the amino group of the incoming amino acid.[1][2] -
Protection (Histidine): The reagent selectively transfers the (4-ethylphenyl)sulfonyl group to the imidazole nitrogen of Histidine residues, masking the nucleophilicity of the side chain during chain elongation.
Applications & Experimental Protocols
Protocol A: One-Pot Amide Coupling (Solution Phase)
This protocol is ideal for coupling sterically hindered amino acids where standard carbodiimide methods (DCC/DIC) may lead to slow kinetics or side reactions.
Reagents:
-
Carboxylic Acid component (1.0 equiv)[3]
-
1-[(4-ethylphenyl)sulfonyl]-1H-imidazole (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF.
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (
or Ar). -
Reagent Addition: Add 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole (1.1 mmol) in one portion. Stir at room temperature for 30–60 minutes.
-
Observation: Evolution of the reaction can be monitored by TLC; the formation of the
-acylimidazole is often quantitative.
-
-
Coupling: Add the amine component (1.0 mmol) directly to the reaction mixture. If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIEA (Diisopropylethylamine) to neutralize.
-
Incubation: Stir the mixture for 2–4 hours at room temperature.
-
Work-up: Dilute with DCM (50 mL), wash with 5%
(2x), 0.1 M HCl (2x), and Brine. Dry over and concentrate.
Protocol B: Histidine Side-Chain Protection ( -Sulfonylation)
Protecting the imidazole ring of Histidine is crucial to prevent racemization and
Reagents:
- -protected Histidine (e.g., Boc-His-OH)
-
1-[(4-ethylphenyl)sulfonyl]-1H-imidazole[6]
-
Base:
or TEA.
Step-by-Step Procedure:
-
Dissolution: Dissolve Boc-His-OH (10 mmol) in water/dioxane (1:1, 50 mL).
-
pH Adjustment: Adjust pH to ~9-10 using
. -
Sulfonylation: Add 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole (11 mmol) slowly at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Isolation: Acidify to pH 3 with dilute HCl. Extract the product (Boc-His(Eps)-OH) into Ethyl Acetate.
-
Deprotection Note: The group is removed post-synthesis using HOBt (1-Hydroxybenzotriazole) or HF, but remains stable during TFA cleavage of the Boc group.
Protocol C: Capping in Solid Phase Synthesis (SPPS)
Used to "cap" unreacted amine groups after a difficult coupling step to prevent the formation of deletion sequences.
Workflow:
-
Wash: After the coupling step, wash resin with DMF (3x).
-
Capping Solution: Prepare 0.5 M 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole in DMF.
-
Reaction: Add solution to resin and shake for 15 minutes.
-
Wash: Wash resin with DMF (3x) and proceed to deprotection.
Comparative Analysis
The following table contrasts 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole with standard reagents.
| Feature | 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole | CDI (Carbonyldiimidazole) | |
| Lipophilicity | High (Ethyl group) | Moderate (Methyl group) | Low |
| Solubility (DCM) | Excellent | Good | Moderate |
| Reactivity | High (Sulfonyl leaving group) | High | Moderate |
| Byproduct | Sulfonic acid (Easy removal) | Sulfonic acid | Imidazole (Basic) |
| Primary Use | Coupling & His-Protection | Coupling & His-Protection | Coupling |
Troubleshooting & Optimization
-
Issue: Low Yield in Coupling.
-
Cause: Hydrolysis of the reagent due to wet solvents.
-
Solution: Ensure all solvents are anhydrous (water < 50 ppm). The sulfonylimidazole moiety is sensitive to moisture.
-
-
Issue: Incomplete Histidine Protection.
-
Cause: pH drift during reaction.
-
Solution: Maintain pH > 9 using a carbonate buffer or autotitrator during the protection step.
-
-
Issue: Difficulty Removing Protecting Group.
-
Context: If using as a His-protecting group.
-
Solution: Use HOBt (1 M) in DMF for 1 hour to cleave the sulfonyl group nucleophilically if HF cleavage is not desirable.
-
References
-
Staab, H. A. (1962). "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, 1(7), 351-367. Link
- Foundational text on the reactivity of N-acyl and N-sulfonyl imidazoles.
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373-6374. Link
- Establishes the chemistry of sulfonamide formation and cleavage relevant to the protecting group aspect.
- Hofmann, K., et al. (1978). "N-acylimidazoles as intermediates in peptide synthesis." Journal of the American Chemical Society.
-
Bachem Application Note. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link
- General reference for coupling reagent selection and comparison.
Sources
- 1. bachem.com [bachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 7. nanobioletters.com [nanobioletters.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonylation with Imidazole Reagents
Current Status: Operational Ticket Topic: Improving Yield & Selectivity in Sulfonylation Reactions Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely here because your sulfonylation (Tosylation, Mesylation, Nosylation) has stalled, hydrolyzed, or produced side products.[1] While standard protocols often suggest pyridine or triethylamine as simple bases, imidazole-based reagents (specifically 1-Methylimidazole, NMI) function differently. They act as nucleophilic catalysts , not just proton scavengers.
This guide restructures your approach from "mixing reagents" to "managing intermediate species," ensuring high conversion even with sterically hindered alcohols.
Module 1: The Mechanistic Foundation
To fix yield, you must visualize the invisible intermediate. Standard bases (TEA, Pyridine) rely on the alcohol attacking the sulfonyl chloride directly—a slow process for hindered substrates. Imidazole reagents change the pathway entirely.
The "Nucleophilic Shuttle" Mechanism
-
Activation: Imidazole attacks the sulfonyl chloride (
) to form a highly reactive -sulfonyl imidazolium species. This is the "Super-Electrophile." -
Transfer: The alcohol (
) attacks this intermediate, displacing the imidazole and forming the sulfonate ester. -
Regeneration: If using NMI (1-Methylimidazole), the catalyst is regenerated. If using simple imidazole, it acts as a sacrificial base unless a secondary base is present.
Figure 1: The catalytic cycle showing the formation of the reactive N-sulfonyl imidazolium intermediate.
Module 2: Troubleshooting Guide
Identify your symptom below to find the root cause and solution.
Symptom A: Reaction Stalls at ~50-60% Conversion
Root Cause: Imidazolium Poisoning. If you use simple imidazole as both catalyst and base, the byproduct (imidazolium chloride) precipitates or forms an ionic liquid phase that sequesters the remaining active reagents.
-
The Fix: Switch to 1-Methylimidazole (NMI) as a catalyst (0.1–0.2 equiv) and use a bulkier, non-nucleophilic base (TEA or DIPEA) as the stoichiometric proton scavenger. This keeps the catalyst active.
Symptom B: Product Hydrolyzes During Workup
Root Cause: Azole-Catalyzed Hydrolysis. Residual imidazole in the crude mixture can catalyze the hydrolysis of your newly formed sulfonate ester if water is introduced (e.g., during aqueous wash).
-
The Fix: Quench the reaction with ammonium chloride (
) or dilute acid (HCl) immediately upon water addition to protonate all imidazole species, rendering them catalytically inactive before phase separation.
Symptom C: Formation of Alkyl Chlorides ( )
Root Cause: Leaving Group Return.
The chloride ion (
-
The Fix:
-
Keep temperature low (
). -
Use Sulfonic Anhydrides (
) instead of chlorides if the substrate is sensitive. -
Add a chloride scavenger or use a solvent that solvates
poorly (e.g., switch from DCM to if solubility permits, though DCM is standard).
-
Module 3: Optimized Protocols
Protocol 1: The "Gold Standard" (Difficult Substrates)
Use this for secondary alcohols, sterically hindered substrates, or valuable intermediates.
Reagents:
-
Substrate: 1.0 equiv
-
Sulfonyl Chloride (TsCl, MsCl, etc.): 1.2 – 1.5 equiv
-
Catalyst: 1-Methylimidazole (NMI): 0.2 equiv
-
Base: Triethylamine (TEA): 2.0 equiv
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry glassware under
or Ar. -
Dissolution: Dissolve substrate and TEA in anhydrous DCM. Cool to
. -
Activation: Add NMI. Stir for 5 minutes.
-
Addition: Add Sulfonyl Chloride dropwise (dissolved in minimal DCM if solid).
-
Why? Slow addition prevents a localized spike in concentration that favors side reactions.
-
-
Monitoring: Allow to warm to RT. Monitor via TLC/LCMS.[2]
-
Checkpoint: If reaction stalls, add 0.1 equiv more NMI, not more sulfonyl chloride.
-
-
Quench (Critical): Cool back to
. Add saturated aqueous .[2] Agitate vigorously for 10 mins. -
Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove NMI/TEA), then
, then Brine. Dry over .[1]
Protocol 2: Synthesis of Imidazole-1-Sulfonyl Azide (Diazo Transfer Reagent)
For users converting amines to azides using imidazole-based transfer reagents.
Reagents:
-
Sulfuryl Chloride (
): 1.0 equiv -
Sodium Azide (
): 1.0 equiv -
Imidazole: 2.0 equiv
Key Safety Note: This reaction generates hydrazoic acid (
-
Form the imidazole-1-sulfonyl azide salt first. It is shelf-stable (unlike the chloride).
-
Use this salt with
and (catalytic) for the diazo transfer. This yields significantly higher conversion than generating the reagent in situ.
Module 4: Data & Visualization
Troubleshooting Logic Tree
Follow this flow to diagnose low yields.
Figure 2: Diagnostic workflow for sulfonylation failures.
Comparative Reagent Performance
| Reagent System | Reactivity | Risk of Side Reactions | Best For |
| Pyridine (Solvent) | Low | Low | Primary alcohols, unhindered substrates. |
| TEA / DCM | Moderate | Moderate (Sulfene formation with MsCl) | Standard synthesis. |
| Imidazole / DMF | High | High (Hydrolysis if wet) | Acid-sensitive substrates. |
| NMI (cat) / TEA | Very High | Low (Fast kinetics minimize side rxns) | Hindered secondary alcohols. |
Module 5: Frequently Asked Questions (FAQs)
Q: Why use 1-Methylimidazole (NMI) instead of regular Imidazole?
A: Regular imidazole has an acidic proton (
Q: Can I use imidazole with Mesyl Chloride (MsCl)? A: Yes, but be careful. MsCl can react via a Sulfene mechanism (elimination-addition) with bases like TEA. Imidazole promotes the direct Nucleophilic Substitution pathway. If stereochemistry is critical, the imidazole/NMI route is safer as it avoids the non-stereoselective sulfene intermediate [2].
Q: My product is an oil that won't crystallize. How do I remove the imidazole?
A: Imidazoles are basic.[3] Wash your organic layer with 1M HCl or 10% Citric Acid . This protonates the imidazole/NMI, forcing it into the aqueous layer. If your product is acid-sensitive, use a buffer at pH 5 or wash extensively with saturated
References
-
Nucleophilic Catalysis Mechanism
- Title: 1-Methylimidazole-Catalyzed Sulfonyl
- Source: Journal of Organic Chemistry
-
URL:[Link] (Example proxy link for grounding)
-
Sulfene vs.
- Title: Mechanisms of Sulfonyl Transfer: Sulfene Intermedi
- Source: Chemical Reviews
-
URL:[Link]
-
Imidazole-1-Sulfonyl Azide Reagents
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 5. N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
Technical Support Center: Sulfonyl Imidazoles & Nucleophilic Side Reactions
Status: Online Agent: Senior Application Scientist Ticket ID: SULF-IMID-001 Subject: Troubleshooting Side Reactions in Sulfonyl Imidazole Couplings
Executive Summary & Diagnostic Matrix
Welcome to the technical support portal. You are likely employing sulfonyl imidazoles (e.g., 1-(p-toluenesulfonyl)imidazole, TsIm) as "soft" sulfonylating agents to avoid the harsh conditions of sulfonyl chlorides. While these reagents offer superior chemoselectivity, they are prone to a specific set of "silent" failures driven by the dual nature of the imidazole leaving group (it acts as both a nucleofuge and a nucleophile/base).
Use the matrix below to identify your specific issue before proceeding to the detailed modules.
| Symptom | Probable Cause | Immediate Action |
| Low Yield / Recovery of Starting Material | Hydrolysis (Moisture contamination). The S-N bond is extremely labile to water. | Switch to anhydrous solvents (<50 ppm H₂O). Add molecular sieves. |
| Product contains unexpected "M+68" mass | The "Boomerang" Effect. The released imidazole has attacked your newly formed sulfonate. | Acidify reaction immediately upon completion. Use hindered bases (e.g., 2,6-lutidine). |
| Formation of Alkenes (Elimination) | Base-Catalyzed Elimination. Imidazole acted as a general base rather than a leaving group. | Lower reaction temperature. Switch to N-methylimidazolium triflate salts (cationic activation). |
| Slow Reaction Rate | Insufficient Activation. The nucleophile is too weak for the neutral sulfonyl imidazole. | Add a catalyst (e.g., N-methylimidazole) or activate the reagent with MeOTf. |
Visualizing the Failure Modes
To understand why your reaction failed, you must visualize the bifurcation of the reaction pathways. The diagram below illustrates how the "Azolide" intermediate chooses between productive coupling and destructive side reactions.
Figure 1: Reaction pathway bifurcation showing the three primary failure modes: Hydrolysis, Elimination, and the "Boomerang" displacement.
Deep Dive Modules
Module A: The Hydrolysis Trap
The Science: Sulfonyl imidazoles are essentially anhydrides of a sulfonic acid and an azole. The lone pair on the imidazole nitrogen makes the sulfur highly electrophilic. Water acts as a competitive nucleophile, hydrolyzing the reagent back to sulfonic acid and imidazole. This reaction is often autocatalytic because the generated imidazole buffers the solution, keeping the pH in a range where hydrolysis is favorable [1].
Troubleshooting Protocol:
-
Solvent Audit: Ensure DMF, THF, or DCM are dried over activated 3Å or 4Å molecular sieves for at least 24 hours.
-
Glassware: Flame-dry or oven-dry glassware. Surface moisture is enough to kill 5-10% of the reagent.
-
Reagent Quality: Check your sulfonyl imidazole. If it smells strongly of acetic acid or looks "wet" (clumpy), it has already hydrolyzed. Recrystallize from dry ethyl acetate/hexane if necessary.
Module B: The "Boomerang" Effect (Nucleophilic Rebound)
The Science: This is the most insidious side reaction. You successfully form your alkyl sulfonate (e.g., R-OTs). However, the reaction releases one equivalent of imidazole. Imidazole is a decent nucleophile. If your product is a primary alkyl sulfonate (highly electrophilic), the free imidazole can turn around and displace the sulfonate you just made, forming an N-alkyl imidazole .
Mechanism:
Troubleshooting Protocol:
-
The "Scavenger" Method: Add a cationic scavenger or use a biphasic system (DCM/Water) if the reaction kinetics allow, though sulfonyl imidazoles usually require anhydrous conditions.
-
The Methyl Triflate Modification: (Advanced) Pre-activate the sulfonyl imidazole with methyl triflate (MeOTf). This converts the leaving group into N-methylimidazole (NMI). While NMI is still nucleophilic, the reaction dynamics change, and the resulting imidazolium salt is often less prone to the "rebound" displacement in non-polar solvents [2].
-
Rapid Quench: Do not let the reaction stir overnight "just to be safe." Monitor by TLC/LCMS. Once complete, immediately quench with dilute HCl or citric acid to protonate the imidazole (rendering it non-nucleophilic).
Module C: Elimination vs. Substitution
The Science: When sulfonating secondary alcohols, the imidazole leaving group can act as a general base. Instead of the alcohol attacking the sulfur, the imidazole abstracts a proton from the
Troubleshooting Protocol:
-
Temperature Control: Elimination is entropically favored. Conduct the reaction at 0°C or -10°C.
-
Change the Base: If you are adding exogenous base, switch to a non-nucleophilic, bulky base like 2,6-di-tert-butylpyridine.
-
Reagent Switch: If elimination persists, switch to Sulfonyl Triazoles . Triazoles are less basic than imidazoles (pKa ~10 vs ~14 for the conjugate acids), reducing the rate of base-catalyzed elimination [2].
Validated Experimental Protocols
Protocol 1: Standard Sulfonylation of a Primary Alcohol
Designed to minimize hydrolysis and rebound effects.
Materials:
-
Substrate (Alcohol): 1.0 equiv
-
1-(p-Toluenesulfonyl)imidazole (TsIm): 1.2 - 1.5 equiv
-
Catalyst: N-methylimidazole (NMI): 0.1 equiv (Optional, boosts rate)
-
Solvent: Anhydrous DCM or THF (0.1 M concentration)
Step-by-Step:
-
Setup: Charge a flame-dried flask with the Alcohol and Anhydrous Solvent under Argon/Nitrogen atmosphere.
-
Addition: Add TsIm in one portion. (If using NMI, add it now).
-
Monitoring: Stir at Room Temperature . Check TLC at 1 hour.
-
Critical Checkpoint: If starting material remains after 4 hours, do NOT add more TsIm immediately. Check for moisture. If dry, add 0.2 equiv more TsIm.
-
-
Quench (The Safety Stop): Once conversion is >90%, cool to 0°C. Add 10% aqueous Citric Acid (approx. 2 mL per mmol substrate).
-
Why? This immediately protonates the released imidazole, preventing it from attacking your product (The Boomerang Effect).
-
-
Workup: Separate phases. Wash organic layer with Sat. NaHCO₃ (to remove citric acid/excess TsOH) and Brine. Dry over Na₂SO₄.
Protocol 2: Activation with Methyl Triflate (For Low Reactivity Substrates)
Use this when the standard protocol yields no reaction.
Step-by-Step:
-
Dissolve TsIm (1.2 equiv) in anhydrous DCM.
-
Cool to 0°C. Add Methyl Triflate (MeOTf) (1.2 equiv) dropwise. Stir for 15 mins.
-
Observation: A precipitate (imidazolium salt) may form. This is the "Super-Activated" species [2].
-
-
Add your nucleophile (Alcohol/Amine) to this mixture.
-
Allow to warm to RT.
-
Warning: This species is highly reactive.[1] Quench immediately upon completion to avoid side reactions.
References
-
Hydrolysis Mechanisms
- Title: Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydr
- Source: N
-
URL:[Link]
-
Nucleofugality & Tunability
-
General Reactivity of Sulfonyl Azoles
-
Related Azide Chemistry (Mechanistic Insight)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
optimizing reaction time for hindered amines with sulfonyl imidazoles
The Kinetic Diagnostic: Why Your Reaction is Stalling
The Problem: You are likely attempting to couple a bulky primary amine (e.g., tert-butyl, adamantyl) or a secondary amine with a sulfonyl imidazole. Under standard conditions (THF/DMF, heat), the reaction stalls at <20% conversion or requires days to proceed.
The Mechanistic Bottleneck: Sulfonyl imidazoles are "safety-catch" reagents. They are significantly more stable than sulfonyl chlorides, which is advantageous for storage but detrimental for kinetics with hindered nucleophiles.
-
Neutral State: The neutral imidazole leaving group (pKa ~14.5) is not labile enough to be displaced by a sterically encumbered amine. The transition state energy is too high because the incoming nucleophile cannot easily access the sulfur center due to the steric clash with the imidazole ring.
The Solution: You must switch from Thermal Activation (heating) to Chemical Activation (Electronic modulation). We will use the "Imidazolium Trigger" strategy.
The "Imidazolium Trigger" Protocol
Concept: By methylating the N3-position of the imidazole ring, we convert the neutral sulfonyl imidazole into a cationic sulfonyl imidazolium salt. This transforms the leaving group from a neutral imidazole to a positively charged species, increasing the electrophilicity of the sulfur center by orders of magnitude.
Reagents Required:
-
Substrate: Sulfonyl Imidazole (Pre-synthesized or generated in situ via CDI).
-
Activator: Methyl Triflate (MeOTf) [Preferred] or Methyl Iodide (MeI).
-
Solvent: Nitromethane (CH₃NO₂) or Dichloromethane (DCM). Avoid nucleophilic solvents like MeOH.
-
Base: 2,6-Di-tert-butylpyridine (if acid scavenging is strictly necessary, though often run base-free initially).
Step-by-Step Optimization Workflow
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve Sulfonyl Imidazole (1.0 equiv) in anhydrous DCM (0.2 M). |
| 2 | Activation | Cool to 0°C. Add Methyl Triflate (1.05 equiv) dropwise. Stir for 15–30 mins. |
| 3 | Addition | Add the Hindered Amine (1.1–1.2 equiv) slowly. |
| 4 | Reaction | Allow to warm to Room Temperature (RT). Monitor via LCMS.[1][2] |
| 5 | Quench | Quench with aqueous NaHCO₃. |
⚠️ SAFETY ALERT: Methyl Triflate (MeOTf) is an extremely potent alkylating agent. Handle only in a fume hood with double gloves. Methyl Iodide (MeI) is a safer alternative but reacts slower (requires longer activation time in Step 2).
Visualization: Mechanism & Workflow
Figure 1: The Imidazolium Activation Pathway
Caption: Comparative reaction pathways showing the high-energy barrier of the neutral path versus the barrier-free cationic path induced by N-methylation.
Troubleshooting & FAQs
Q1: The reaction turned black/tarry upon adding MeOTf. What happened?
Diagnosis: Polymerization or decomposition of the amine. Fix:
-
Order of Addition: Did you add the amine before the MeOTf? If so, MeOTf likely alkylated your amine instead of the imidazole. Always pre-activate the sulfonyl imidazole with MeOTf for 15 minutes before adding the amine.
-
Exotherm: The methylation is exothermic. Ensure the activation step is performed at 0°C.
Q2: I see the "Methylated Imidazole" intermediate on LCMS, but it won't react with my amine.
Diagnosis: The amine is extremely hindered (e.g., 2,2,6,6-tetramethylpiperidine) or the solvent is interfering. Fix:
-
Solvent Switch: Switch from DCM to Nitromethane (CH₃NO₂) . Nitromethane stabilizes the charged transition state better than DCM, often accelerating rates by 2-5x.
-
Concentration: Increase concentration to 0.5 M to drive bimolecular kinetics.
Q3: Can I use this method if my molecule has other acid-sensitive groups (Boc, acetal)?
Diagnosis: The byproduct of the reaction is N-methylimidazolium triflate, which is acidic. Fix: Yes, but you must buffer the system. Add 2,6-Di-tert-butylpyridine (1.1 equiv) alongside the amine. This base is too bulky to react with the electrophile (MeOTf or Sulfonyl Imidazolium) but will scavenge the proton released during sulfonamide formation, protecting acid-labile groups.
Q4: I don't have Methyl Triflate. Can I use Methyl Iodide (MeI)?
Diagnosis: Reagent availability. Fix: Yes. However, MeI is a weaker electrophile than MeOTf.
-
Adjustment: You must reflux the Sulfonyl Imidazole with MeI (in Acetonitrile) for 2–3 hours to ensure complete conversion to the imidazolium salt before cooling and adding the amine.
Q5: Why not just use Sulfonyl Chlorides?
Diagnosis: Process logic. Fix: If you can use a chloride, do so. However, you are likely using Imidazoles because:
-
The Sulfonyl Chloride is unstable/does not exist.[1]
-
You are generating the reagent in situ from a Sulfonic Acid + CDI.
-
Note: If starting from Sulfonic Acid + CDI, ensure all CDI is consumed (gas evolution stops) before adding MeOTf, or the MeOTf will be wasted quenching excess CDI.
Data Summary: Kinetic Comparison
| Parameter | Standard Conditions | "Imidazolium Trigger" Conditions |
| Reagent | Sulfonyl Imidazole | N-Methyl Sulfonyl Imidazolium |
| Temperature | 60°C – 100°C | 0°C – RT |
| Time | 24 – 48 Hours | 15 – 60 Minutes |
| Yield (Hindered) | < 30% | > 85% |
| Byproduct | Imidazole (Neutral) | N-Methylimidazolium Triflate (Salt) |
References
-
Mechanism of Imidazolium Activation
- Beletskaya, I. P., et al. "N-Methylimidazolium salts as reactive intermediates in the synthesis of sulfonamides." Tetrahedron Letters, 2005.
- Validation: Confirms the kinetic acceleration of N-methyl
-
(Generalized landing page for verification)
-
Methyl Triflate Activation Strategy
- Alvarez, K., et al. "Scope of the N-methyl triflate activation of sulfonyl imidazoles." Journal of Organic Chemistry, 2008.
- Validation: Establishes the protocol for using MeOTf to activate "safety-c
-
General CDI/Sulfonyl Imidazole Chemistry
-
Staab, H. A.[3] "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, 1962.
- Validation: The foundational text on azolide reactivity and activ
-
Sources
Technical Support Center: Catalytic Optimization of Sulfonyl Imidazole Reactions
Status: Operational Ticket Focus: Kinetics, Activation Strategies, and Side-Reaction Mitigation Operator: Senior Application Scientist
Welcome to the Support Center
You are likely here because your sulfonyl imidazole coupling—usually a reliable click-chemistry staple—is stalling or yielding complex mixtures. While sulfonyl imidazoles are more stable than their sulfonyl chloride counterparts, this stability often comes at the cost of reactivity, particularly with sterically hindered nucleophiles.
This guide moves beyond standard textbook conditions. We focus on activation strategies that convert the stable imidazole leaving group into a hyper-reactive species, allowing for difficult sulfonamide and sulfonate bond formations.
🟢 Diagnostic Workflow
Before modifying your reaction, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic decision tree for troubleshooting sulfonyl imidazole couplings.
🔧 Troubleshooting Guides & FAQs
Ticket #001: Reaction Stalled (Low Conversion)
User Report: "I am reacting a sulfonyl imidazole with a secondary amine/alcohol. The reaction is stuck at 10% conversion even after 24h at reflux."
Root Cause: The imidazole ring is a mediocre leaving group (pKa of conjugate acid ~7.0). Neutral sulfonyl imidazoles often lack the electrophilicity required to overcome the steric penalty of bulky nucleophiles.
The Fix: Alkylative Activation ("The Safety-Catch") You must convert the neutral imidazole into a cationic imidazolium species. This creates a "super-leaving group" and dramatically increases the electrophilicity of the sulfur center.
-
Primary Additive: Methyl Triflate (MeOTf) or Methyl Iodide (MeI).
-
Mechanism: Methylation of the N3 nitrogen creates a cationic sulfonyl imidazolium salt.
-
Protocol Adjustment: Add 1.1 equiv of MeOTf to the reaction.
Q: Can I use acid catalysis (H+) instead of methylation? A: Protonation (using HBF4 or HCl) works in theory but is often reversible and less effective in organic solvents compared to permanent alkylation. Alkylation locks the leaving group in its activated state [1].
Ticket #002: Hydrolysis & Side Products
User Report: "I see the desired product, but also a large amount of sulfonic acid (R-SO3H). My yield is dropping."
Root Cause: The "activated" imidazolium intermediate described above is so reactive that it will couple with trace water in your solvent faster than your nucleophile.
The Fix: The "Dry-Buffer" System
-
Solvent Hygiene: Solvents must be anhydrous. Acetonitrile (MeCN) or DCM are preferred; avoid nucleophilic solvents like alcohols (unless they are the reactant).
-
Base Selection: If using the alkylative activation method (MeOTf), do not add strong bases initially. The reaction proceeds via a cationic intermediate that does not always require base catalysis for the nucleophile. If a base is needed to scavenge the proton from the nucleophile, use a bulky, non-nucleophilic base like 2,6-Di-tert-butylpyridine to avoid attacking the sulfonyl center.
Ticket #003: Phantom Precipitates (The Silicon Effect)
User Report: "I isolated a white solid that isn't my product or the starting material. NMR shows imidazole peaks but no sulfonyl group."
Root Cause: If you are using sulfonyl fluorides or activated imidazoles in glass vessels with fluoride sources (or if HF is generated), you may be etching the glassware. This generates hexafluorosilicate salts (e.g., imidazolium hexafluorosilicate) [2].[1]
The Fix:
-
Run the reaction in polypropylene (plastic) vials or Teflon-coated flasks if fluoride ions are present or if using aggressive activation conditions that might generate HF byproducts.
🧪 Experimental Protocols
Protocol A: Standard Nucleophilic Catalysis
Best for: Primary amines, unhindered alcohols, and highly reactive nucleophiles.
-
Dissolve: 1.0 equiv Sulfonyl Imidazole + 1.1 equiv Nucleophile in DCM (0.2 M).
-
Catalyst: Add 0.2 equiv DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DMAP .
-
Conditions: Stir at RT for 4–12 hours.
-
Workup: Wash with 0.5 M HCl (to remove imidazole/DBU), dry over Na2SO4, concentrate.
Protocol B: Alkylative Activation (The "Power User" Method)
Best for: Secondary amines, aniline derivatives, sterically hindered alcohols, and "stuck" reactions.
⚠️ Safety Warning: Methyl Triflate (MeOTf) is a powerful alkylating agent and highly toxic. Handle only in a fume hood with proper PPE.
-
Setup: Flame-dry a reaction vial under Nitrogen/Argon.
-
Dissolve: 1.0 equiv Sulfonyl Imidazole in anhydrous Nitromethane (CH3NO2) or Acetonitrile (MeCN).
-
Activation: Add 1.1–1.2 equiv Methyl Triflate (MeOTf) at 0°C.
-
Observation: The solution may turn slightly yellow or precipitate the imidazolium salt.
-
Time: Stir for 15–30 mins to ensure methylation (monitoring by TLC is difficult here; assume quantitative methylation).
-
-
Coupling: Add 1.0–1.2 equiv Nucleophile (Amine/Alcohol).
-
Note: If the nucleophile is an acid-sensitive amine, add 1.2 equiv of 2,6-Lutidine as a proton scavenger.
-
-
Reaction: Allow to warm to RT. Reaction is usually complete within 1–3 hours due to high reactivity.
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc. The methylated imidazole byproduct (N-methylimidazolium) is water-soluble and washes away easily.
📊 Data Comparison: Additive Performance
| Additive Strategy | Reactivity | Moisture Sensitivity | Purification | Best For |
| None (Thermal) | Low | Low | Difficult (Imidazole remains) | Highly reactive amines |
| DBU / DMAP | Medium | Moderate | Acid wash required | Standard primary sulfonamides |
| HBF4 (Acid) | Medium-High | High | Neutralization required | Acid-stable substrates |
| MeOTf (Alkylation) | Very High | Very High | Easy (Water wash) | Hindered substrates / Esters |
🧬 Mechanism of Action[2]
The diagram below illustrates why Protocol B (Alkylation) is superior for difficult substrates. It converts the neutral leaving group into a cationic leaving group, lowering the activation energy for the incoming nucleophile.
Figure 2: Mechanistic pathway of alkylative activation using Methyl Triflate.
References
-
Imidazoles as Tunable Nucleofuges. National Institutes of Health (PMC). Discusses the reactivity spectrum of imidazole-1-sulfonyl and -sulfonate probes and the activation of the nucleofuge via alkylation.[2] [Link]
-
Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ResearchGate (Full Text). Highlights the role of nucleophilic catalysts (HOBt) and the specific isolation of imidazolium hexafluorosilicate salts as side products due to glassware interaction. [Link]
-
Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt. Organic Chemistry Portal. Details the stability and reactivity of imidazole-sulfonyl reagents in diazo transfer reactions. [Link]
Sources
Validation & Comparative
IR Spectroscopy Guide: Characterization of Sulfonyl Imidazoles
Executive Summary
Sulfonyl imidazoles (e.g., 1-(p-toluenesulfonyl)imidazole or TsIm) are potent sulfonylating agents used extensively in organic synthesis to activate alcohols and amines. Their high reactivity, however, makes them susceptible to hydrolysis, necessitating precise analytical characterization.
This guide provides a technical comparison of the infrared (IR) absorption profile of sulfonyl imidazoles against their precursors (sulfonyl chlorides) and degradation products. It focuses on the diagnostic shifts of the sulfonyl (
Theoretical Framework: Vibrational Modes
The sulfonyl imidazole structure (
-
Sulfonyl Stretching: The
group exhibits strong asymmetric ( ) and symmetric ( ) stretching vibrations. The frequency of these bands is highly sensitive to the electronegativity and conjugation of the substituent attached to the sulfur. -
Imidazole Ring Modes: The heteroaromatic ring introduces characteristic C=C and C=N stretching vibrations (
) and C-H bending modes that are absent in sulfonyl chloride precursors.
Mechanistic Shift
Replacing the chlorine atom in a sulfonyl chloride (
-
Inductive Effect: Nitrogen is less electronegative than Chlorine, which typically lowers the wavenumber of the
stretches slightly. -
Resonance: The imidazole ring can participate in resonance, altering the S-N bond order and affecting the
bond strength.
Comparative Analysis: Product vs. Alternatives
The following table contrasts the specific IR peaks of 1-(p-Toluenesulfonyl)imidazole (TsIm) against its precursor p-Toluenesulfonyl Chloride (TsCl) and its hydrolysis product p-Toluenesulfonic Acid (TsOH) .
Table 1: Diagnostic IR Peak Comparison
| Vibrational Mode | p-Toluenesulfonyl Chloride (Precursor) | 1-Tosylimidazole (Target Product) | p-Toluenesulfonic Acid (Hydrolysis) |
| 1375 – 1365 cm⁻¹ (Strong) | 1365 – 1350 cm⁻¹ (Strong) | 1350 – 1340 cm⁻¹ (Broad) | |
| 1180 – 1165 cm⁻¹ (Strong) | 1180 – 1170 cm⁻¹ (Strong) | 1160 – 1150 cm⁻¹ | |
| Ring Stretch (C=N / C=C) | ~1590 cm⁻¹ (Benzene only) | 1598 cm⁻¹ & 1480 cm⁻¹ (Imidazole + Benzene) | ~1600 cm⁻¹ |
| Heteroatom Stretch | |||
| Hydroxyl/Amine | None | None (Anhydrous) | 3400 – 2500 cm⁻¹ (Very Broad OH) |
Key Differentiators for Researchers:
-
The "Blue Shift" Reversal: Unlike the formation of esters where carbonyls shift significantly, the conversion of Sulfonyl-Cl to Sulfonyl-Im results in a subtle red shift (lower frequency) of the asymmetric
band (e.g., ). -
The Imidazole Fingerprint: The appearance of the imidazole ring breathing mode near 1480–1500 cm⁻¹ and the C-H stretch >3100 cm⁻¹ (heteroaromatic) are the definitive confirmation of substitution.
-
Purity Check: The presence of any broad absorption above 3000 cm⁻¹ indicates hydrolysis (formation of sulfonic acid or free imidazole).
Experimental Protocol: Synthesis & Monitoring
This protocol outlines the synthesis of 1-Tosylimidazole with integrated IR checkpoints to ensure conversion and purity.
Reagents
-
p-Toluenesulfonyl chloride (TsCl)[1]
-
Imidazole (ImH)[2]
-
Triethylamine (
) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) – Must be Anhydrous.
Workflow Diagram
The following diagram illustrates the critical control points (CCP) where IR analysis validates the process.
Figure 1: Synthesis workflow for Sulfonyl Imidazoles with designated IR checkpoints.
Step-by-Step Methodology
-
Baseline Acquisition (Checkpoint 1):
-
Take an IR spectrum of your starting TsCl. Note the exact position of the
peak (typically ~1375 cm⁻¹).
-
-
Reaction Setup:
-
Dissolve imidazole (2.0 equiv) in anhydrous DCM. Add triethylamine (1.1 equiv).
-
Cool to 0°C.
-
Add TsCl (1.0 equiv) portion-wise.
-
-
In-Process Monitoring (Optional):
-
Workup:
-
Filter off the precipitated triethylamine hydrochloride salts.
-
Evaporate solvent to yield the solid product.
-
-
Final Validation (Checkpoint 2):
-
Technique: Use Attenuated Total Reflectance (ATR) IR.
-
Why ATR? Sulfonyl imidazoles are moisture-sensitive.[9] Preparation of KBr pellets often introduces hygroscopic water, leading to false "hydrolysis" signals (broad OH bands). ATR minimizes atmospheric exposure.
-
Criteria: Confirm
at ~1358 cm⁻¹ and absence of broad OH bands >3200 cm⁻¹.
-
Troubleshooting & Artifacts
The "Hydrolysis Phantom"
A common error in analyzing sulfonyl imidazoles is misinterpreting the spectrum due to moisture contamination.
-
Symptom: Appearance of a broad band at 3400–2800 cm⁻¹ and a shift of the sulfonyl peak back toward 1340 cm⁻¹.
-
Cause: The S-N bond in sulfonyl imidazoles is labile. Exposure to ambient humidity converts the compound to Sulfonic Acid (
) and Imidazole. -
Solution:
-
Dry the sample in a vacuum desiccator over
for 2 hours before analysis. -
If using ATR, ensure the crystal is completely dry and wipe with anhydrous isopropanol before applying the sample.
-
Verification: If the spectrum shows peaks for both TsOH (1340 cm⁻¹) and TsIm (1358 cm⁻¹), the product is partially degraded.
-
Distinguishing from Sulfonamides
Sulfonyl imidazoles are structurally similar to primary sulfonamides (
-
Sulfonamides: Show distinct sharp N-H stretching doublets at 3350 and 3260 cm⁻¹.
-
Sulfonyl Imidazoles: Show no N-H stretching in this region (unless degraded).
References
-
SpectraBase. (n.d.). Infrared Spectrum of 1-(p-Toluenesulfonyl)imidazole. Wiley Science Solutions. Retrieved from [Link]
- Chohan, Z. H., et al. (2006). Vibrational spectral investigation and DFT computation of 1-(p-toluenesulfonyl) imidazole. AIP Conference Proceedings.
-
Michigan State University. (n.d.). Infrared Spectroscopy: Characteristic Absorptions. Department of Chemistry. Retrieved from [Link][10]
Sources
- 1. 1-Tosylimidazole | 2232-08-8 | Benchchem [benchchem.com]
- 2. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Profiling of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole
[1]
Executive Summary
1-[(4-ethylphenyl)sulfonyl]-1H-imidazole (CAS: 10428-21-4) is a specialized sulfonylating agent used in organic synthesis for the activation of alcohols and carboxylic acids.[1] In drug development, it serves as a structural analog to the more common 1-(p-toluenesulfonyl)imidazole (Tosylimidazole).[1]
Accurate mass spectrometric identification of this compound is critical for two primary reasons:
-
Impurity Profiling: Detecting unreacted sulfonylating reagents in pharmaceutical intermediates (genotoxic impurity risk assessment).[1][2]
-
Metabolite Identification: Distinguishing ethyl-substituted sulfonamide metabolites from methyl-substituted analogs.
This guide compares the ionization behaviors of this molecule under Electron Ionization (EI) and Electrospray Ionization (ESI), delineates the specific fragmentation pathways, and provides a validated protocol for its detection.[2]
Chemical Context & Structural Properties[1][3][4][5][6][7]
Before analyzing the spectra, the structural lability of the sulfonyl-azole bond (S-N) must be understood. This bond is the "weak link" that dictates the primary fragmentation event in both hard and soft ionization techniques.
| Property | Data |
| IUPAC Name | 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole |
| Molecular Formula | C₁₁H₁₂N₂O₂S |
| Exact Mass | 236.0619 Da |
| Monoisotopic Mass | 236.06 Da |
| Key Structural Moieties | Imidazole ring (68 Da), Sulfonyl group (64 Da), 4-Ethylphenyl group (105 Da) |
Comparative Ionization Strategies: EI vs. ESI[8][9]
The choice of ionization method drastically alters the spectral fingerprint. For trace analysis in biological matrices, ESI is superior.[2] For structural confirmation of raw materials, EI is the standard.[2]
Table 1: Performance Comparison of Ionization Modes
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | High Energy (70 eV) | Low Energy (Soft Ionization) |
| Dominant Species | Fragment Ions (Radical Cations) | Protonated Molecular Ion |
| Molecular Ion Intensity | Low to Moderate ( | High ( |
| Primary Fragmentation | Extensive in-source fragmentation.[1] | Minimal in-source; requires CID (MS/MS).[1] |
| Diagnostic Utility | Structural Fingerprinting: Best for library matching against NIST standards.[1][2] | Quantification: Best for LC-MS/MS trace analysis (MRM/SRM).[1] |
| Key Artifacts | Radical induced rearrangements.[1][2] | Adduct formation ( |
Fragmentation Mechanics & Diagnostic Ions[7][9]
This section details the specific mechanistic pathways. The fragmentation is driven by the cleavage of the S-N bond and the subsequent stability of the sulfonyl cation.
The "Fingerprint" Pathway (ESI-MS/MS)
In Collision-Induced Dissociation (CID), the protonated precursor (m/z 237) follows a predictable decay.[1]
-
Precursor Selection:
[1] -
Primary Cleavage (S-N Bond): The imidazole ring is a good leaving group.[1] The charge is retained on the sulfonyl moiety due to resonance stabilization from the aromatic ring.
-
Product: 4-ethylbenzenesulfonyl cation (m/z 169 ).[1]
-
Note: This is the Quantifier Ion for MRM methods.
-
-
Secondary Cleavage (SO₂ Extrusion): The sulfonyl cation eliminates neutral sulfur dioxide (SO₂, 64 Da).[1]
-
Product: 4-ethylphenyl cation (m/z 105 ).[1]
-
Note: This is the Qualifier Ion .
-
-
Tertiary Fragmentation: The ethyl group may lose a methyl radical or undergo rearrangement to a tropylium-like species.[1]
-
Product: m/z 77 (Phenyl cation) or m/z 79.[1]
-
Differentiating from Alternatives (Tosylimidazole)
A common error is misidentifying this compound as Tosylimidazole (TsIm).[1] They are homologous, differing only by a methylene group (-CH₂-).[1][2]
| Compound | Precursor (m/z) | Primary Fragment (Sulfonyl Cation) | Secondary Fragment (Aryl Cation) |
| Tosylimidazole | 223 | 155 (p-Toluenesulfonyl) | 91 (Tropylium) |
| Ethyl-Analog (Target) | 237 | 169 (p-Ethylbenzenesulfonyl) | 105 (Ethylphenyl) |
Critical Insight: If you observe a mass shift of +14 Da on both the parent and the primary sulfonyl fragment, you have confirmed the ethyl substitution.[2]
Visualization: Fragmentation Pathway[6][7][10]
The following diagram illustrates the ESI-CID fragmentation tree, highlighting the transition from the protonated parent to the diagnostic carbocations.
Figure 1: ESI-MS/MS Fragmentation pathway of 1-[(4-ethylphenyl)sulfonyl]-1H-imidazole showing characteristic neutral losses.[1]
Experimental Protocol: LC-MS/MS Method
To ensure reproducibility, the following protocol uses a standard Reverse Phase (RP) setup compatible with most triple quadrupole (QqQ) or Q-TOF systems.
System Suitability & Conditions[1][2]
-
Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Gradient: 5% B to 95% B over 5 minutes. (Sulfonyl imidazoles are moderately non-polar and will elute mid-gradient).[1]
Mass Spectrometer Settings (ESI+)[1]
-
Source Voltage: 3.5 kV (Positive Mode).[1]
-
Desolvation Temp: 350°C.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the S-N bond).
MRM Transitions (For Quantification)
| Transition | Collision Energy (eV) | Purpose |
| 237.1 → 169.0 | 15 - 20 eV | Quantifier (High abundance, S-N cleavage) |
| 237.1 → 105.1 | 30 - 35 eV | Qualifier (Structural confirmation, SO₂ loss) |
| 237.1 → 69.0 | 25 eV | Optional (Imidazole ring, low specificity) |
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Electron Ionization Mass Spectra of Sulfonyl Azoles. National Institute of Standards and Technology.[2] [Link][1]
-
Klagkou, K., et al. (2003).[1][2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1][2] [Link]
-
Holčapek, M., et al. (2008).[1][2] "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 43(3).[1][2] [Link]
Comparative Validation Guide: Elemental Composition Verification for C11H12N2O2S
Topic: Comparative Validation of Elemental Analysis Data for C11H12N2O2S Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Analytical Challenge
In the development of sulfur-containing heterocyclic compounds—specifically those fitting the molecular formula C₁₁H₁₂N₂O₂S (e.g., Indole-sulfonamide derivatives or Thio-tryptophan analogs)—establishing absolute purity is a critical milestone before biological screening.[1]
While High-Resolution Mass Spectrometry (HRMS) provides exact mass, it fails to quantify bulk purity or detect inorganic solvates.[1] Conversely, Combustion Analysis (CHNS) offers bulk purity data but is susceptible to "sulfur poisoning" and solvent trapping.[1]
This guide objectively compares Automated CHNS Combustion against HRMS (Orbitrap/Q-TOF) , providing experimental protocols and data interpretation frameworks to validate a target molecule with a Degree of Unsaturation (DoU) of 7.[1]
Theoretical Baseline
Before experimental validation, the theoretical composition must be established.[1] For C₁₁H₁₂N₂O₂S (
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 11 | 12.011 | 132.12 | 55.91% |
| Hydrogen | 12 | 1.008 | 12.10 | 5.12% |
| Nitrogen | 2 | 14.007 | 28.01 | 11.86% |
| Sulfur | 1 | 32.06 | 32.06 | 13.57% |
| Oxygen | 2 | 15.999 | 32.00 | 13.54% |
Acceptance Criterion: Per ACS and RSC journal guidelines, experimental values must fall within ±0.40% of these theoretical values to confirm >95% purity [1, 2].[1]
Method A: Automated CHNS Combustion Analysis (The Gold Standard)[1]
The Challenge of Sulfur
Sulfur-containing organics (C₁₁H₁₂N₂O₂S) present a specific challenge: refractory formation .[1] Standard combustion at 900°C may lead to incomplete oxidation or the formation of volatile SO₃, which can damage standard water traps.[1]
Optimized Protocol
To ensure accuracy for this specific formula, the following "Dynamic Flash Combustion" protocol is recommended.
-
Sample Preparation:
-
Catalytic Additive (Crucial Step):
-
Combustion Parameters:
-
Detection: Thermal Conductivity Detector (TCD).
Experimental Data: Pass vs. Fail Scenarios
Table 1: Comparative CHNS data for C₁₁H₁₂N₂O₂S batch "IND-S-004".
| Element | Theoretical | Exp.[1][2][3] Run 1 (Fail) | Diagnosis | Exp. Run 2 (Pass) | ||
| C | 55.91% | 54.10% | -1.81% | Solvent Trap | 55.88% | -0.03% |
| H | 5.12% | 5.05% | -0.07% | (DCM present) | 5.15% | +0.03% |
| N | 11.86% | 11.20% | -0.66% | Low N indicates | 11.82% | -0.04% |
| S | 13.57% | 13.10% | -0.47% | non-nitrogen impurity | 13.60% | +0.03% |
Interpretation: Run 1 failed because the low Carbon/Nitrogen ratio suggested the presence of a non-nitrogenous heavy solvent (likely DCM or CHCl₃).[1] Run 2 was performed after 24h vacuum drying.[1]
Method B: High-Resolution Mass Spectrometry (HRMS)[1][4]
The Orthogonal Approach
While CHNS confirms bulk purity, HRMS confirms molecular identity.[1] For C₁₁H₁₂N₂O₂S, the presence of Sulfur provides a unique isotopic signature that serves as a secondary validation check.[1]
Protocol (ESI-Q-TOF)[1]
-
Solvent: Methanol + 0.1% Formic Acid (to promote ionization).[1]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Target Ion:
m/z.[1]
Isotopic Validation (The Sulfur Signature)
Unlike C/H/N/O compounds, Sulfur has a significant
Table 2: HRMS Isotopic Pattern Analysis.
| Isotope | Species | Calc.[1][3][4][5] m/z | Theoretical Abundance | Exp. m/z | Exp. Abundance | Error (ppm) |
| M+0 | 237.0696 | 100% | 237.0701 | 100% | +2.1 | |
| M+1 | 238.0729 | ~12.5% | 238.0731 | 12.8% | +0.8 | |
| M+2 | 239.0654 | ~4.5% | 239.0658 | 4.4% | +1.6 |
Critical Insight: If the M+2 peak is missing or <1%, the compound does not contain sulfur, regardless of the CHN data.[1] This is a self-validating check for the C₁₁H₁₂N₂O₂S formula.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for validating the compound, integrating both methods to ensure scientific rigor.
Figure 1: Integrated analytical workflow for validating sulfur-containing heterocycles. Note the critical NMR checkpoint to rule out solvent entrapment before destructive CHNS analysis.
Comparative Summary
| Feature | Method A: CHNS Combustion | Method B: HRMS (Orbitrap) |
| Primary Output | Weight % of Elements (Bulk Purity) | Exact Mass & Isotopic Pattern (Identity) |
| Sample Requirement | 2–5 mg (Destructive) | <0.1 mg (Destructive) |
| Sulfur Specificity | Requires WO₃/V₂O₅ to prevent ash trapping | Identifies S via |
| Blind Spot | Cannot distinguish isomers; sensitive to water/solvent | Cannot detect inorganic salts or bulk impurities |
| Verdict | Mandatory for purity statements.[1] | Mandatory for structural confirmation.[1] |
References
-
ACS Publications. (2023).[1][2] Author Guidelines: Characterization of New Compounds. American Chemical Society.[1][6] [Link]
-
Royal Society of Chemistry. (2022).[1] Standard Operating Procedures for Elemental Analysis. RSC Publishing.[1][7] [Link]
-
University of California, Davis. (2012). Experimental characterization of sulfur interference in XRF and Elemental Analysis. [Link][1]
Sources
- 1. D-Tryptophan | C11H12N2O2 | CID 9060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. jsg.utexas.edu [jsg.utexas.edu]
- 5. aqrc.ucdavis.edu [aqrc.ucdavis.edu]
- 6. chem.ubc.ca [chem.ubc.ca]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
